molecular formula C25H25N5O2S B4695344 N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide

N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide

Cat. No. B4695344
M. Wt: 459.6 g/mol
InChI Key: CNPQFZHVEBZBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide, also known as BTA-EG4, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the upregulation of tumor suppressor genes and downregulation of oncogenes. Additionally, N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In Alzheimer's and Parkinson's disease models, N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Moreover, N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide has been found to have a low toxicity profile and can be administered orally or intravenously.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide is its versatility in various disease models, making it a promising candidate for drug development. Moreover, N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide has a low toxicity profile, making it a safe option for preclinical studies. However, one of the limitations of N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

Future research on N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide should focus on improving its solubility and pharmacokinetics to enhance its therapeutic efficacy. Moreover, further studies are needed to elucidate the exact mechanism of action of N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide and its potential applications in other diseases. Additionally, the development of N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide derivatives and analogs can provide a more comprehensive understanding of the structure-activity relationship and facilitate the development of more potent and selective compounds.

Scientific Research Applications

N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide has been found to have a neuroprotective effect in Alzheimer's and Parkinson's disease models by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c31-25(26-20-6-11-23-24(16-20)28-33-27-23)17-29-12-14-30(15-13-29)21-7-9-22(10-8-21)32-18-19-4-2-1-3-5-19/h1-11,16H,12-15,17-18H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPQFZHVEBZBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=NSN=C3C=C2)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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